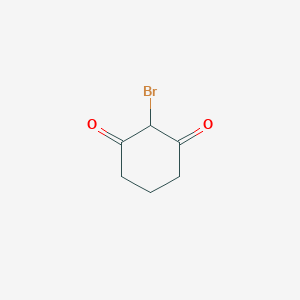

2-Bromocyclohexane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromocyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUJDMSDEQBNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377871 | |

| Record name | 2-bromocyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60060-44-8 | |

| Record name | 2-bromocyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Bromocyclohexane-1,3-dione from 1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-Bromocyclohexane-1,3-dione, a valuable intermediate in the development of various active pharmaceutical ingredients.[1][2] The primary method detailed is the direct bromination of 1,3-cyclohexanedione, a readily available starting material.

Introduction

This compound is a key building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecular architectures. Its utility as a drug intermediate underscores the importance of efficient and well-characterized synthetic routes. The most common and direct method for its preparation involves the electrophilic bromination of 1,3-cyclohexanedione at the C-2 position. This reaction is typically achieved using N-bromosuccinimide (NBS) as the brominating agent, which offers high selectivity for the desired product.

Reaction Scheme and Mechanism

The synthesis of this compound from 1,3-cyclohexanedione is a substitution reaction where a hydrogen atom at the second carbon is replaced by a bromine atom.

Reaction:

1,3-Cyclohexanedione + N-Bromosuccinimide (NBS) → this compound + Succinimide

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is often initiated by light.

Mechanism:

The bromination of 1,3-cyclohexanedione with NBS is understood to proceed through a radical mechanism, particularly under photochemical initiation. However, given that 1,3-cyclohexanedione exists predominantly in its enol form, an acid-catalyzed electrophilic addition mechanism can also be considered.

-

Enolization: 1,3-cyclohexanedione is in equilibrium with its more stable enol tautomer. This enol form is electron-rich and susceptible to electrophilic attack.

-

Electrophilic Attack: The bromine atom in NBS is electrophilic and reacts with the enol double bond.

-

Deprotonation: A subsequent deprotonation step regenerates the dicarbonyl system, now with a bromine atom at the C-2 position.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on established procedures for NBS bromination of dicarbonyl compounds.[3]

Materials:

-

1,3-Cyclohexanedione

-

N-Bromosuccinimide (NBS)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Inert gas (e.g., Argon or Nitrogen)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Light source (e.g., 100W tungsten lamp)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 1,3-cyclohexanedione in anhydrous carbon tetrachloride under an inert atmosphere.

-

Reagent Addition: Add N-bromosuccinimide to the solution. The molar ratio of 1,3-cyclohexanedione to NBS is typically 1:1.

-

Reaction Initiation and Progression: The reaction mixture is heated to reflux while being irradiated with a light source (e.g., a 100W lamp) to initiate the radical reaction.[3] The reaction is monitored for completion, which is often indicated by the consumption of the solid NBS which is denser than the solvent and the disappearance of the starting material (monitored by TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization or preparative thin-layer chromatography (TLC) on silica gel.[3]

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 103-106 | 504-02-9 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 175-178 | 128-08-5 |

| This compound | C₆H₇BrO₂ | 191.02 | 159-161 | 60060-44-8 |

Table 2: Representative Reaction Parameters

| Parameter | Value/Condition |

| Reactants | |

| 1,3-Cyclohexanedione | 1.0 eq |

| N-Bromosuccinimide | 1.0 - 1.1 eq |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Temperature | Reflux |

| Initiation | Light (e.g., 100W lamp) |

| Reaction Time | Varies (monitor for completion) |

| Work-up | Filtration of succinimide, concentration of filtrate |

| Purification | Recrystallization or Preparative TLC |

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Reaction Signaling Pathway (Mechanism)

Caption: Proposed mechanism for the bromination of 1,3-cyclohexanedione.

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

Bromine (if generated): Highly toxic and corrosive. Ensure the reaction is well-contained.

Conclusion

The synthesis of this compound from 1,3-cyclohexanedione using N-bromosuccinimide is a reliable and effective method. This guide provides a comprehensive overview of the process, including a detailed experimental protocol, key data, and visual representations of the workflow and mechanism, to support researchers in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to 2-Bromocyclohexane-1,3-dione (CAS: 60060-44-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromocyclohexane-1,3-dione (CAS Number: 60060-44-8), a key chemical intermediate. This document consolidates essential data, including physicochemical properties, spectral information, synthesis protocols, and its applications in research and development, particularly in the synthesis of pharmacologically active compounds.

Core Chemical and Physical Properties

This compound is a solid, white to light yellow compound.[1] Its core structure, a brominated β-diketone, makes it a versatile reagent in organic synthesis. A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrO₂ | [1][2][3][4] |

| Molecular Weight | 191.02 g/mol | [1][2][4][5] |

| Exact Mass | 189.96294 Da | [2][6] |

| Melting Point | 159-161 °C | [3][6] |

| Boiling Point (Predicted) | 272.6 ± 40.0 °C | [3][6] |

| Density (Predicted) | 1.678 ± 0.06 g/cm³ | [3][6] |

| pKa (Predicted) | 3.46 ± 0.25 | [6] |

| LogP (Predicted) | 1.072 | [4][6] |

| Topological Polar Surface Area (TPSA) | 34.14 Ų | [4] |

Spectral Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The available ¹H NMR data is summarized below.

| Data Type | Details | Source(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 6.63 (s, 1H), 2.61 (t, J = 5.9 Hz, 4H), 2.03 (p, J = 5.9 Hz, 2H) | [7] |

Note: The singlet at 6.63 ppm likely corresponds to the enolic proton, indicating that the compound exists in tautomeric equilibrium, a common feature for 1,3-diones.

Synthesis and Experimental Protocols

3.1. Synthetic Route

This compound is typically synthesized via the bromination of its precursor, 1,3-Cyclohexanedione (CAS: 504-02-9).[3] This reaction involves the electrophilic substitution of a proton at the C2 position, which is activated by the two adjacent carbonyl groups.

Caption: General workflow for the synthesis of this compound.

3.2. Experimental Protocol: Bromination of 1,3-Cyclohexanedione

While a specific, detailed published protocol for this exact transformation was not found in the initial search, a general procedure can be outlined based on standard organic chemistry practices for α-bromination of β-dicarbonyl compounds.

Objective: To synthesize this compound from 1,3-Cyclohexanedione.

Materials:

-

1,3-Cyclohexanedione

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Acetic Acid)

-

Stir plate and magnetic stir bar

-

Reaction flask and addition funnel

-

Ice bath

Procedure:

-

Dissolution: Dissolve 1,3-Cyclohexanedione in the chosen anhydrous solvent in a reaction flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution in an ice bath to 0-5 °C to control the reaction's exothermicity.

-

Bromine Addition: Slowly add a solution of elemental bromine (dissolved in the same solvent) or N-Bromosuccinimide portion-wise to the stirred solution. The characteristic red-brown color of bromine should dissipate as it is consumed. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

Workup: Transfer the mixture to a separatory funnel. If a chlorinated solvent was used, wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Analytical Confirmation: The identity and purity of the final product should be confirmed using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and melting point analysis.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules. Its primary documented application is as a drug intermediate.[1][8]

-

Histamine H3 Receptor Antagonists: It is explicitly mentioned as a starting material for the synthesis of azole derivatives that act as histamine H3 receptor antagonists.[5] These antagonists have therapeutic potential for treating neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

-

Herbicidal and Pharmaceutical Scaffolds: The cyclohexane-1,3-dione core is a known pharmacophore in compounds that inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[9][10] This enzyme is a target for a class of herbicides (triketones) and has been developed as a drug target for treating rare metabolic diseases.[10][11] The reactivity of the bromo-derivative allows for further functionalization to create libraries of novel inhibitors for screening.

Caption: Role of this compound as a key synthetic intermediate.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[2] Appropriate safety precautions must be taken during its handling and use.

5.1. GHS Hazard Classification

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Source: PubChem.[2]

5.2. Handling Recommendations

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C, protected from light and under a nitrogen atmosphere, is recommended.[1][4][8]

-

Spills: In case of a spill, avoid dust formation. Sweep up the solid material and place it in a suitable container for disposal.[13]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C6H7BrO2 | CID 2770476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-1,3-cyclohexanedione | CAS#:60060-44-8 | Chemsrc [chemsrc.com]

- 4. chemscene.com [chemscene.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. guidechem.com [guidechem.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound, Mom will teach you NMR [orgspectroscopyint.blogspot.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromocyclohexane-1,3-dione: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Bromocyclohexane-1,3-dione. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise data and actionable experimental insights.

Molecular Structure and Chemical Formula

This compound, a halogenated derivative of cyclohexane-1,3-dione, possesses a molecular structure characterized by a six-membered ring containing two carbonyl groups at positions 1 and 3, and a bromine atom substituted at the second carbon.

The fundamental chemical identifiers and structural representations for this compound are detailed below:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 60060-44-8[1] |

| Molecular Formula | C₆H₇BrO₂[1] |

| Molecular Weight | 191.02 g/mol [1] |

| Canonical SMILES | C1CC(=O)C(C(=O)C1)Br[1] |

| InChI | InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2[1] |

| InChIKey | UBUJDMSDEQBNTG-UHFFFAOYSA-N[1] |

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A collection of computed and experimental data provides insight into the physical and spectral properties of this compound.

Physical Properties

The following table summarizes key predicted physical properties of the molecule.

| Property | Value | Source |

| XLogP3-AA | 0.9 | [2] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

| Melting Point | 159-161 °C | [2] |

| Boiling Point | 272.6 ± 40.0 °C | [2] |

| Density | 1.678 ± 0.06 g/cm³ | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Data:

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment |

| 6.63 ppm | s | - | 1H | Enolic proton |

| 2.61 ppm | t | 5.9 Hz | 4H | -CH₂- adjacent to carbonyls |

| 2.03 ppm | p | 5.9 Hz | 2H | -CH₂- |

Solvent: CDCl₃, Frequency: 300 MHz[3]

Synthesis and Reactivity

This compound is typically synthesized from its precursor, 1,3-cyclohexanedione.

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of 1,3-cyclohexanedione.

Caption: Synthesis of this compound from 1,3-cyclohexanedione.

Experimental Protocol: Bromination of 1,3-Cyclohexanedione (General Procedure)

-

Materials: 1,3-Cyclohexanedione, Bromine, appropriate solvent (e.g., chloroform, acetic acid).

-

Procedure:

-

Dissolve 1,3-cyclohexanedione in a suitable solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the cooled solution with constant stirring. The addition should be dropwise to control the reaction temperature and prevent the formation of di-brominated byproducts.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure the reaction goes to completion.

-

The reaction mixture can then be worked up by washing with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by washing with water and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent to yield pure this compound.

-

Note: This is a generalized protocol. Researchers should consult specific literature for optimized reaction conditions, including stoichiometry, temperature, and reaction time.

Reactivity and Use in Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its reactivity is primarily centered around the electrophilic bromine atom and the acidic α-protons, making it a versatile building block for the synthesis of more complex molecules. A notable application is its use as a starting material in the synthesis of azole derivatives, which have been investigated as histamine H3 receptor antagonists.[4] The development of such antagonists is a significant area of research in drug discovery for the treatment of neurological and inflammatory disorders.

Biological Activity and Potential Applications

While direct biological activity data for this compound is limited, its role as a precursor for pharmacologically active compounds underscores its importance in medicinal chemistry. The synthesis of histamine H3 receptor antagonists from this compound highlights its potential in the development of therapeutics targeting the central nervous system. Further research is warranted to explore the intrinsic biological effects of this compound and its other derivatives.

At present, there is no specific information available in the reviewed literature that directly links this compound to any particular signaling pathways. Elucidating such connections would require dedicated biological screening and mechanistic studies.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a well-defined chemical entity with established structural and basic physicochemical properties. Its primary significance in the scientific community lies in its utility as a synthetic intermediate, particularly in the construction of heterocyclic systems with potential therapeutic applications. While a general synthetic route is established, a clear need exists for the public dissemination of detailed experimental protocols and comprehensive spectroscopic and biological data to facilitate its broader application in research and development. This guide serves as a foundational resource for professionals, summarizing the current state of knowledge and highlighting areas for future investigation.

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound, Mom will teach you NMR [orgspectroscopyint.blogspot.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Synthesis and biological evaluation of diamine-based histamine H3 antagonists with serotonin reuptake inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Bromocyclohexane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic protocols for 2-bromocyclohexane-1,3-dione, a key intermediate in the synthesis of various bioactive molecules. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these analytical techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits three distinct signals that correspond to the different types of protons in the molecule.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.63 | s | 1H | CH-Br |

| 2.61 | t | 4H | 2 x CH₂ adjacent to C=O |

| 2.03 | p | 2H | CH₂ |

s = singlet, t = triplet, p = pentet Data recorded on a 300 MHz spectrometer.[1]

¹³C NMR Data

Predictive models and data from similar structures, such as 2-(2-bromobenzyl)cyclohexane-1,3-dione, suggest the following approximate chemical shifts for the carbon atoms in this compound. It is important to note that experimentally obtained data may vary.

| Chemical Shift (δ) ppm | Assignment |

| ~190-200 | C=O |

| ~60-70 | C-Br |

| ~30-40 | CH₂ adjacent to C=O |

| ~20-30 | CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The primary absorptions of interest are the carbonyl (C=O) stretching and the carbon-bromine (C-Br) stretching frequencies.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1700-1740 | C=O (Ketone) |

| ~500-700 | C-Br |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₆H₇BrO₂.[2]

| Parameter | Value |

| Molecular Weight | 191.02 g/mol [2] |

| Exact Mass | 189.96294 Da |

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Common fragmentation patterns for cyclic ketones may involve alpha-cleavage adjacent to the carbonyl groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of cyclohexane-1,3-dione.

Materials:

-

Cyclohexane-1,3-dione

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or a similar inert solvent

-

Sodium thiosulfate solution (for quenching)

Procedure:

-

Dissolve cyclohexane-1,3-dione in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reddish-orange color of the bromine should disappear as it reacts.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete conversion.

-

Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the color is discharged.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak.

IR Spectroscopy:

-

Prepare a sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Obtain the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.

-

Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the key aspects of the analysis and synthesis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Molecular structure of this compound.

References

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2-Bromocyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a molecule containing a carbonyl group) and an "enol" form (a molecule containing a hydroxyl group bonded to a carbon-carbon double bond). For β-dicarbonyl compounds like 2-bromocyclohexane-1,3-dione, the enol form is often significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. The position of this equilibrium is highly sensitive to various factors, including the solvent, temperature, and the electronic effects of substituents.

Tautomeric Equilibrium in this compound

The tautomeric equilibrium for this compound involves the interconversion between the diketo form and the enol form.

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying keto-enol tautomerism in solution. The keto and enol forms are distinct chemical species and, if the rate of interconversion is slow on the NMR timescale, will give rise to separate sets of signals.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in deuterated chloroform (CDCl₃) provides clear evidence for the predominance of the enol form in this non-polar solvent.[1]

¹H NMR Data (300 MHz, CDCl₃) for the Enol Tautomer:

-

δ 6.63 (s, 1H): This singlet corresponds to the enolic hydroxyl proton. Its downfield chemical shift is characteristic and indicative of a strong intramolecular hydrogen bond.

-

δ 2.61 (t, J = 5.9 Hz, 4H): These signals arise from the two methylene groups (C4 and C6) of the cyclohexane ring.

-

δ 2.03 (p, J = 5.9 Hz, 2H): This multiplet is assigned to the methylene group at the C5 position.

The absence of a distinct signal for a proton at the C2 position in the diketo form suggests that the equilibrium lies significantly towards the enol side in CDCl₃.

Quantitative Data

Despite a thorough search of available scientific literature, specific quantitative data on the keto-enol equilibrium of this compound, such as equilibrium constants (Keq) in various solvents and thermodynamic parameters (ΔG, ΔH, ΔS), could not be located. This represents a knowledge gap in the detailed physical organic chemistry of this compound.

However, based on general principles for β-dicarbonyl compounds, the following trends can be predicted:

-

Solvent Polarity: In non-polar aprotic solvents (e.g., CCl₄, C₆H₆, CDCl₃), the enol form is expected to be favored due to the stability conferred by the intramolecular hydrogen bond. In polar protic solvents (e.g., H₂O, CH₃OH), the diketo form is likely to be more prevalent as the solvent molecules can solvate the carbonyl groups and disrupt the intramolecular hydrogen bond of the enol. Polar aprotic solvents (e.g., DMSO, CH₃CN) will likely show an intermediate ratio of the two tautomers.

-

Temperature: The effect of temperature on the equilibrium is dependent on the enthalpy change (ΔH) of the tautomerization. Variable temperature NMR studies would be required to determine this.

The following table structure is provided as a template for organizing future experimental data on the tautomeric equilibrium of this compound.

Table 1: Tautomeric Equilibrium of this compound in Various Solvents (Hypothetical Data)

| Solvent | Dielectric Constant (ε) | % Keto (Predicted) | % Enol (Predicted) | Keq ([Enol]/[Keto]) (Predicted) |

| Carbon Tetrachloride | 2.2 | Low | High | > 1 |

| Chloroform-d | 4.8 | Low | High | > 1 |

| Acetone-d₆ | 21 | Intermediate | Intermediate | ~ 1 |

| Acetonitrile-d₃ | 37 | High | Low | < 1 |

| Methanol-d₄ | 33 | High | Low | < 1 |

| Water-d₂ | 80 | Very High | Very Low | << 1 |

Experimental Protocols

The following provides a detailed, generalized methodology for the quantitative analysis of the keto-enol tautomerism of this compound using NMR spectroscopy.

Determination of Tautomeric Ratio by ¹H NMR

Objective: To determine the relative concentrations of the keto and enol tautomers in different deuterated solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, C₆D₆)

-

NMR tubes

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents of varying polarity. A typical concentration is 10-20 mg/mL.

-

Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period (e.g., 24 hours) to ensure that the tautomeric equilibrium is reached.

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T₁ is recommended.

-

-

Data Processing and Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to the enol tautomer (e.g., the enolic OH proton or the vinyl proton if present and well-resolved) and a characteristic signal of the keto tautomer (e.g., the C2-H proton).

-

Calculate the percentage of each tautomer using the following formula: % Enol = [Integral of Enol Signal / (Integral of Enol Signal + Integral of Keto Signal)] x 100 % Keto = [Integral of Keto Signal / (Integral of Enol Signal + Integral of Keto Signal)] x 100

-

-

Equilibrium Constant Calculation:

-

Calculate the equilibrium constant (Keq) as the ratio of the concentrations of the enol and keto forms: Keq = % Enol / % Keto

-

Caption: Experimental workflow for NMR analysis of tautomeric equilibrium.

Conclusion

This compound primarily exists in its enol form in non-polar solvents like CDCl₃, as evidenced by ¹H NMR spectroscopy. This is consistent with the behavior of other β-dicarbonyl compounds where the enol tautomer is stabilized by intramolecular hydrogen bonding and conjugation. A significant gap in the literature exists regarding extensive quantitative data on the tautomeric equilibrium of this specific molecule in a range of solvents and at different temperatures. The experimental protocols outlined in this guide provide a clear pathway for researchers to obtain this valuable data, which is crucial for understanding the reactivity of this important synthetic intermediate and for its effective application in drug development and other areas of chemical science. Further research, including computational studies, would be highly beneficial in elucidating the thermodynamic and kinetic parameters of the keto-enol tautomerism of this compound.

References

An In-depth Technical Guide on the Reactivity and Electrophilicity of 2-Bromocyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromocyclohexane-1,3-dione is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a reactive α-bromo ketone with a cyclic dicarbonyl system, render it a potent electrophile. This guide provides a comprehensive overview of the reactivity and electrophilicity of this compound, detailing its synthesis, chemical properties, and diverse reactions with various nucleophiles. This document is intended to serve as a technical resource, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.

Introduction

Cyclohexane-1,3-dione and its derivatives are fundamental building blocks in organic synthesis, frequently utilized in the construction of complex molecular architectures. The introduction of a bromine atom at the C2 position significantly enhances the electrophilicity of the ring, making this compound a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other functionalized molecules. Notably, it serves as a key starting material in the synthesis of azole derivatives, which have been investigated as histamine H3 receptor antagonists.[1] The histamine H3 receptor is a critical target in the central nervous system, and its modulation has therapeutic potential in various neurological disorders.

This guide will delve into the synthetic routes to this compound, its inherent reactivity, and its application in the synthesis of novel compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 60060-44-8 | [2] |

| Molecular Formula | C₆H₇BrO₂ | [2] |

| Molecular Weight | 191.02 g/mol | [2] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data:

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the different carbon environments within the molecule.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present, particularly the carbonyl (C=O) groups.

-

MS (Mass Spectrometry): Mass spectrometry determines the molecular weight and fragmentation pattern of the molecule.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Awaiting experimental data. |

| ¹³C NMR | Awaiting experimental data. |

| IR (cm⁻¹) | Awaiting experimental data. |

| Mass Spectrum (m/z) | Awaiting experimental data. |

Synthesis of this compound

The synthesis of this compound typically involves the bromination of the parent cyclohexane-1,3-dione. The acidic α-protons of the dione are readily substituted with bromine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclohexane-1,3-dione

-

Bromine (Br₂)

-

Appropriate solvent (e.g., glacial acetic acid, chloroform)

-

Sodium thiosulfate solution (for quenching excess bromine)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve cyclohexane-1,3-dione in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

(Note: This is a generalized procedure. Specific reaction conditions such as solvent, temperature, and reaction time may need to be optimized for best results.)

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound.

Reactivity and Electrophilicity

The electrophilic nature of this compound is the cornerstone of its synthetic utility. The presence of two electron-withdrawing carbonyl groups enhances the partial positive charge on the carbon atom bearing the bromine, making it highly susceptible to nucleophilic attack. The bromine atom serves as a good leaving group, facilitating substitution reactions.

Diagram 2: Electrophilic Nature of this compound

Caption: Enhanced electrophilicity at the C2 position.

Reactions with N-Nucleophiles

This compound readily reacts with a variety of nitrogen-containing nucleophiles, including primary, secondary, and aromatic amines, to form 2-amino-substituted cyclohexane-1,3-dione derivatives. These reactions are fundamental for the construction of nitrogen-containing heterocyclic systems.

4.1.1. Reaction with Primary and Secondary Amines

The reaction with primary and secondary amines typically proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the amine displaces the bromide ion.

Diagram 3: Reaction with Primary/Secondary Amines

Caption: Nucleophilic substitution with amines.

Experimental Protocol: General Procedure for the Reaction with Amines

Materials:

-

This compound

-

Primary or secondary amine

-

Base (e.g., triethylamine, potassium carbonate)

-

Solvent (e.g., acetonitrile, DMF, ethanol)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve this compound in a suitable solvent in a round-bottom flask.

-

Add the amine and a base to the solution. The base is used to neutralize the HBr formed during the reaction.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Table 3: Representative Reactions with Amines

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | 2-(Phenylamino)cyclohexane-1,3-dione | Awaiting experimental data | Awaiting | |

| Piperidine | 2-(Piperidin-1-yl)cyclohexane-1,3-dione | Awaiting experimental data | Awaiting | |

| Benzylamine | 2-(Benzylamino)cyclohexane-1,3-dione | Awaiting experimental data | Awaiting |

4.1.2. Synthesis of Fused Heterocycles

A particularly important application of the reactivity of this compound with N-nucleophiles is in the synthesis of fused heterocyclic systems. For instance, its reaction with aminopyridine derivatives can lead to the formation of medicinally relevant scaffolds.

A notable example is the reaction with 5-hydroxy-6-aminopyridine in the presence of a strong base like sodium hydride (NaH) in dimethylformamide (DMF) to yield a pyrimido-benzoxazine derivative.

Diagram 4: Synthesis of a Fused Heterocycle

Caption: Fused heterocycle synthesis.

Reactions with S-Nucleophiles

Similar to N-nucleophiles, sulfur-containing nucleophiles such as thiols readily react with this compound to form 2-thio-substituted derivatives. These reactions are valuable for introducing sulfur-containing moieties into the cyclohexane-1,3-dione scaffold.

Diagram 5: Reaction with Thiols

Caption: Nucleophilic substitution with thiols.

Experimental Protocol: General Procedure for the Reaction with Thiols

The experimental procedure is analogous to the reaction with amines, with the thiol replacing the amine as the nucleophile. A base is typically required to deprotonate the thiol to the more nucleophilic thiolate.

Table 4: Representative Reactions with Thiols

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiophenol | 2-(Phenylthio)cyclohexane-1,3-dione | Awaiting experimental data | Awaiting | |

| Ethanethiol | 2-(Ethylthio)cyclohexane-1,3-dione | Awaiting experimental data | Awaiting |

Reactions with C-Nucleophiles (C-C Bond Formation)

The electrophilic C2 position of this compound can also be attacked by carbon nucleophiles, such as enolates and organometallic reagents. These reactions are crucial for the formation of new carbon-carbon bonds and the construction of more complex carbon skeletons. The alkylation of related 2-methylcyclohexane-1,3-dione suggests that such reactions are feasible.

Diagram 6: C-C Bond Formation

References

An In-depth Technical Guide to the Synthesis of 2-Bromocyclohexane-1,3-dione: Key Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways for 2-bromocyclohexane-1,3-dione, a valuable intermediate in the synthesis of various active pharmaceutical ingredients. The primary focus is on the key precursors and detailed experimental protocols, presenting quantitative data in a clear, comparative format. Visual diagrams of the synthetic pathways and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. Its reactive nature, stemming from the presence of the bromine atom and the dicarbonyl functionality, allows for diverse chemical modifications, making it a versatile precursor for a wide range of complex molecules. The most common and efficient synthetic route to this compound involves the bromination of its direct precursor, cyclohexane-1,3-dione. This guide will first detail the synthesis of cyclohexane-1,3-dione from resorcinol, followed by a thorough examination of its subsequent bromination.

Synthesis of the Key Precursor: Cyclohexane-1,3-dione

The primary and most industrially viable method for the synthesis of cyclohexane-1,3-dione is the catalytic hydrogenation of resorcinol. This process involves the reduction of the aromatic ring of resorcinol to yield the desired cyclic dione.

Synthetic Pathway: Catalytic Hydrogenation of Resorcinol

The overall reaction for the synthesis of cyclohexane-1,3-dione from resorcinol is depicted below:

Figure 1. Synthesis of Cyclohexane-1,3-dione from Resorcinol.

Experimental Protocols for Cyclohexane-1,3-dione Synthesis

Two common methods for the catalytic hydrogenation of resorcinol are presented below, utilizing Raney Nickel and Palladium on Carbon (Pd/C) as catalysts.

Method 1: Hydrogenation using Raney Nickel

This procedure is adapted from a well-established method for the preparation of dihydroresorcinol.

-

Reaction Parameters:

-

Reactants: Resorcinol, Sodium Hydroxide, Raney Nickel catalyst, Hydrogen gas.

-

Solvent: Water.

-

Temperature: 45-50 °C.

-

Pressure: Approximately 1800-1900 psi of hydrogen.

-

-

Detailed Protocol:

-

A solution of resorcinol (e.g., 220.2 g, 2.0 moles) and sodium hydroxide (e.g., 96.0 g, 2.4 moles) in water (e.g., 335 mL) is prepared.

-

The solution and finely powdered Raney Nickel catalyst (e.g., 40.0 g) are placed in a high-pressure hydrogenation apparatus.

-

The apparatus is charged with hydrogen gas to an initial pressure of about 1900 psi.

-

The reaction mixture is agitated and maintained at a temperature of 45-50 °C. The reaction is exothermic, and gentle heating may be required to maintain the temperature.

-

Hydrogenation is continued until the theoretical amount of hydrogen has been absorbed.

-

After cooling, the catalyst is removed by filtration.

-

The filtrate containing the sodium salt of cyclohexane-1,3-dione is then acidified (e.g., with HCl) to precipitate the product.

-

The crude product can be purified by recrystallization.

-

Method 2: Hydrogenation using Palladium on Carbon (Pd/C)

This method offers an alternative catalytic system for the hydrogenation.

-

Reaction Parameters:

-

Reactants: Resorcinol, Sodium Hydroxide, 5% Palladium on Carbon (Pd/C) catalyst, Hydrogen gas.

-

Solvent: Water.

-

Temperature: 120 °C.

-

Pressure: 5 MPa.

-

-

Detailed Protocol:

-

Resorcinol (e.g., 0.535 mol) is neutralized with an aqueous solution of sodium hydroxide (e.g., 15%, 0.589 mol).

-

The solution and the 5% Pd/C catalyst are placed in a high-pressure reactor.

-

The mixture is hydrogenated at 5 MPa and 120 °C.

-

Upon completion of the reaction, the catalyst is filtered off.

-

The resulting solution is acidified with hydrochloric acid (e.g., 30%, 0.562 mol) at 15-20 °C.

-

The acidified solution is cooled to 5 °C to crystallize the cyclohexane-1,3-dione.

-

The product is collected by filtration and dried.

-

Quantitative Data for Cyclohexane-1,3-dione Synthesis

| Parameter | Method 1 (Raney Nickel) | Method 2 (Pd/C) |

| Precursor | Resorcinol | Resorcinol |

| Catalyst | Raney Nickel | 5% Palladium on Carbon |

| Solvent | Aqueous NaOH | Aqueous NaOH |

| Temperature | 45-50 °C | 120 °C |

| Pressure | ~1900 psi | 5 MPa |

| Yield | Not explicitly stated, but implied to be high | ~80% (based on 0.426 mol product from 0.535 mol precursor) |

Synthesis of this compound

The most effective method for the synthesis of this compound is the direct bromination of cyclohexane-1,3-dione. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which provides a reliable and selective source of electrophilic bromine.

Synthetic Pathway: Bromination of Cyclohexane-1,3-dione

The reaction proceeds via an electrophilic substitution on the enol form of the dione.

Figure 2. Synthesis of this compound.

Experimental Protocol for this compound Synthesis

-

Reaction Parameters:

-

Reactants: Cyclohexane-1,3-dione, N-Bromosuccinimide (NBS).

-

Solvent: Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂).

-

Initiator (optional for radical pathway): Azobisisobutyronitrile (AIBN) or benzoyl peroxide, or irradiation with a lamp.[2][3]

-

Catalyst (for acid-catalyzed pathway): A catalytic amount of acid may be used.[2]

-

-

Detailed Protocol (General Procedure):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexane-1,3-dione in an appropriate anhydrous solvent (e.g., CCl₄).

-

Add N-bromosuccinimide (typically in a 1:1 molar ratio to the dione).

-

If a radical pathway is desired, add a radical initiator (e.g., a small amount of AIBN) and/or irradiate the mixture with a suitable lamp.

-

Reflux the reaction mixture until the reaction is complete (monitoring by TLC is recommended). The disappearance of the less dense NBS, which floats on CCl₄, can also indicate the reaction's progress.

-

Cool the reaction mixture to room temperature.

-

The solid succinimide by-product is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

Quantitative Data for this compound Synthesis

Specific yield data for the direct bromination of cyclohexane-1,3-dione is not consistently reported across the literature. However, α-bromination of dicarbonyl compounds with NBS is generally a high-yielding reaction.[2]

| Parameter | General Procedure (NBS Bromination) |

| Precursor | Cyclohexane-1,3-dione |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) |

| Conditions | Reflux, optional radical initiator or acid catalyst |

| Yield | Generally high, but specific quantitative data is sparse |

Logical Workflow for the Synthesis

The overall synthetic strategy involves a two-step process, which can be visualized as a straightforward workflow.

Figure 3. Overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on the efficient preparation of its key precursor, cyclohexane-1,3-dione. The catalytic hydrogenation of resorcinol provides a robust and scalable method for obtaining this precursor. Subsequent α-bromination using N-bromosuccinimide offers a selective and high-yielding route to the final product. The detailed protocols and compiled data in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and further application of this important chemical intermediate. Further optimization of the bromination step, with a focus on detailed quantitative analysis, would be a valuable contribution to the existing literature.

References

An In-depth Technical Guide to 2-Bromocyclohexane-1,3-dione and its Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary application of the dione compound with the molecular formula C6H7BrO2, identified by the IUPAC name 2-Bromocyclohexane-1,3-dione . This versatile intermediate is of significant interest to the pharmaceutical industry, primarily as a key starting material in the synthesis of azole derivatives that function as histamine H3 receptor antagonists. This guide details the experimental protocols for the synthesis of this compound and its subsequent conversion to a thiazole derivative. Furthermore, it explores the signaling pathway of the histamine H3 receptor and the mechanism of action of its antagonists. Quantitative data on related compounds and their biological activities are also presented to provide a broader context for its potential in drug discovery and development.

Compound Identification and Properties

The compound with the molecular formula C6H7BrO2, featuring a dione functional group on a cyclohexane ring, is systematically named This compound according to IUPAC nomenclature.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 60060-44-8 | [2] |

| Molecular Formula | C6H7BrO2 | [1] |

| Molecular Weight | 191.02 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 159-161 °C | |

| ¹H NMR (CDCl₃, 300 MHz) | δ 6.63 (s, 1H), 2.61 (t, J = 5.9 Hz, 4H), 2.03 (p, J = 5.9 Hz, 2H) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the α-bromination of the precursor, cyclohexane-1,3-dione, using a brominating agent such as N-Bromosuccinimide (NBS). NBS is a convenient and safer alternative to liquid bromine for allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds.[3][4] The reaction is often initiated by a radical initiator or light.

Materials:

-

Cyclohexane-1,3-dione

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Carbon tetrachloride (CCl4), anhydrous

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexane-1,3-dione in anhydrous carbon tetrachloride under an inert atmosphere.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux (approximately 77°C for CCl4) and irradiate with a UV lamp to initiate the reaction. The reaction can be monitored by the disappearance of the solid NBS which is denser than CCl4 and will be consumed as the reaction proceeds.

-

After the reaction is complete (typically 1-3 hours, as indicated by TLC or the consumption of NBS), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Synthesis of a Thiazole Derivative from this compound

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, including thiazole derivatives.[2][5] The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring by reacting an α-haloketone with a thioamide. In this case, this compound acts as the α-haloketone.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol under an inert atmosphere.

-

Add an equimolar amount of thiourea to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired 2-amino-thiazole fused with the cyclohexane ring.

Application in Drug Development: Histamine H3 Receptor Antagonists

This compound is a key intermediate in the synthesis of azole derivatives that have been identified as potent histamine H3 receptor antagonists.[2]

The Histamine H3 Receptor and its Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It primarily functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.

The H3 receptor is constitutively active, meaning it exhibits a basal level of activity even in the absence of an agonist. Upon activation by histamine, the H3 receptor couples to the Gαi/o subunit of the G protein complex. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA).

Mechanism of Action of H3 Receptor Antagonists

Histamine H3 receptor antagonists (or inverse agonists) bind to the H3 receptor and block its activity. By doing so, they prevent the inhibitory effect of the receptor on histamine release. This leads to an increased concentration of histamine in the synaptic cleft, enhancing histaminergic neurotransmission. The elevated histamine levels can then act on other histamine receptors (H1 and H2), leading to various downstream effects. This mechanism is of therapeutic interest for treating conditions such as narcolepsy, attention-deficit/hyperactivity disorder (ADHD), and cognitive impairments associated with Alzheimer's and Parkinson's diseases.

Other Potential Applications: Enzyme Inhibition

Derivatives of cyclohexane-1,3-dione have also been investigated as inhibitors of various enzymes. Of particular note is their activity against p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine metabolism. Inhibition of HPPD is the mode of action for a class of herbicides.

| Compound Class | Target Enzyme | IC50 / Activity | Reference |

| 2-Acyl-cyclohexane-1,3-diones | p-Hydroxyphenylpyruvate dioxygenase (HPPD) | IC50 values in the micromolar to nanomolar range have been reported for various derivatives. | |

| Cyclohexane-1,3-dione derivatives | Tyrosine Kinases (e.g., c-Met) | Potent inhibition has been observed, suggesting potential as anticancer agents. |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its primary application as a precursor to histamine H3 receptor antagonists highlights its importance in the search for novel treatments for a range of neurological and cognitive disorders. The straightforward synthesis of this compound and its amenability to further chemical modification make it an attractive building block for medicinal chemists. Further research into the biological activities of its derivatives may uncover additional therapeutic applications. This guide provides a foundational understanding for researchers and professionals working in this exciting area of drug development.

References

An In-depth Technical Guide to the Discovery and History of Alpha-Brominated Diones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-brominated diones are a class of organic compounds characterized by a bromine atom positioned on the carbon atom adjacent (in the alpha position) to one of the carbonyl groups of a dione. These compounds are highly valuable synthetic intermediates, primarily due to the reactivity of the carbon-bromine bond, which allows for a variety of nucleophilic substitution and elimination reactions. Their utility extends to the synthesis of complex heterocyclic molecules, natural products, and pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and reactivity of alpha-brominated diones, with a focus on their applications in research and drug development.

Historical Context and Discovery

The history of alpha-brominated diones is intrinsically linked to the broader development of carbonyl chemistry, particularly the understanding of enol and enolate reactivity. While a singular "discovery" of the first alpha-brominated dione is not well-documented, its conceptual origins can be traced back to the foundational work on the alpha-halogenation of ketones in the late 19th and early 20th centuries.

Key historical developments that paved the way for the synthesis and understanding of alpha-brominated diones include:

-

Early Studies on Tautomerism: The concept of keto-enol tautomerism, crucial for understanding the mechanism of alpha-halogenation, was pioneered by chemists like Arthur Lapworth . His work on the kinetics of ketone halogenation in the early 1900s provided evidence for the involvement of an enol intermediate, which is the reactive species towards electrophilic halogens.

-

Synthesis of Dicarbonyl Compounds: The ability to synthesize dicarbonyl compounds was a prerequisite for their subsequent halogenation. Foundational methods for preparing 1,3-diones, such as the Claisen condensation , were developed in the late 19th century. The Thorpe-Ziegler reaction , developed by Jocelyn Field Thorpe and Karl Ziegler, provided a method for the intramolecular condensation of dinitriles to form cyclic ketones, which could be precursors to cyclic diones.[1]

-

Advancements in Halogenation Chemistry: The development of various brominating agents beyond elemental bromine (Br₂) expanded the synthetic toolkit for organic chemists. The use of N-bromosuccinimide (NBS), introduced in the 1940s, offered a milder and more selective method for allylic and benzylic bromination, and was later adapted for the alpha-bromination of carbonyl compounds.

The synthesis of specific alpha-brominated diones likely emerged from the application of these established principles to dicarbonyl substrates. Early examples of the bromination of 1,3-dicarbonyl compounds can be found in the chemical literature of the mid-20th century as chemists explored the reactivity of these versatile substrates.

Synthesis of Alpha-Brominated Diones

The alpha-bromination of diones proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source. The reaction can be catalyzed by either acid or base.

General Reaction Mechanisms

Acid-Catalyzed Bromination:

Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the alpha-protons. A weak base (often the solvent or the conjugate base of the acid catalyst) removes an alpha-proton to form a neutral enol intermediate. The electron-rich double bond of the enol then attacks a molecule of bromine.

Figure 1: Acid-catalyzed alpha-bromination of a 1,3-dione.

Base-Catalyzed Bromination:

In the presence of a base, an alpha-proton is removed to form a resonance-stabilized enolate anion. The negatively charged enolate is a potent nucleophile and readily attacks bromine. In some cases, polybromination can occur under basic conditions, as the introduction of an electron-withdrawing bromine atom can increase the acidity of the remaining alpha-protons.

Figure 2: Base-catalyzed alpha-bromination of a 1,3-dione.

Common Brominating Reagents and Methods

A variety of reagents and conditions have been developed for the alpha-bromination of diones, offering different levels of reactivity, selectivity, and operational simplicity.

| Reagent/Method | Substrate Scope | Typical Conditions | Advantages | Disadvantages |

| Bromine (Br₂) / Acetic Acid | General 1,3-diones | Acetic acid as solvent, room temperature to gentle heating | Readily available and inexpensive | Corrosive, generates HBr, can lead to side reactions |

| N-Bromosuccinimide (NBS) | General 1,3-diones | Various solvents (e.g., CCl₄, CH₃CN), often with a radical initiator (e.g., AIBN) or acid/base catalyst | Milder than Br₂, easier to handle, often more selective | Can be more expensive than Br₂, radical pathways can lead to other products |

| Bromodimethylsulfonium Bromide (BDMS) | β-Keto esters and 1,3-diketones | Dichloromethane, 0 °C to room temperature | Mild and highly regioselective for monobromination[2] | Reagent needs to be prepared or purchased |

| Copper(II) Bromide (CuBr₂) | 1,3-Dicarbonyl compounds | Refluxing solvent (e.g., chloroform/ethyl acetate) | Solid reagent, easy to handle | Requires elevated temperatures, potential for metal contamination |

| Dess-Martin Periodinane (DMP) / Tetraethylammonium Bromide (TEAB) | 1,3-Dicarbonyl compounds | Dichloromethane, room temperature | Mild and expeditious method | Stoichiometric use of an expensive oxidant |

| Pyridine Hydrobromide Perbromide | 1,3-Diketones | Acetic acid | Solid, stable, and easy to handle brominating agent | Can require elevated temperatures |

Experimental Protocols

The following are representative experimental protocols for the alpha-bromination of common 1,3-diones.

Bromination of Dimedone (5,5-dimethyl-1,3-cyclohexanedione) with Bromine

This protocol is adapted from a procedure for the synthesis of monobromodimedone.

Materials:

-

Dimedone (5.0 g, 0.036 mol)

-

Water (1 mL)

-

Liquid Bromine (5.7 g, 0.036 mol)

-

Aqueous ethanol (1:1) for recrystallization

Procedure:

-

In a mortar, triturate the dimedone with 1 mL of water.

-

Carefully add liquid bromine dropwise to the mixture while continuing to triturate. The reaction is exothermic and will produce a brownish-red, tacky mixture.

-

After approximately 5 minutes, wash the mixture copiously with water and partially dry the crude product.

-

Recrystallize the crude material from a 1:1 mixture of ethanol and water.

-

A second recrystallization may be performed to obtain a product with a sharp melting point (170-172 °C).

Expected Yield: Approximately 75%

Bromination of 1,3-Indandione with N-Bromosuccinimide (NBS)

This is a general procedure based on the known reactivity of active methylene compounds with NBS.

Materials:

-

1,3-Indandione (1.46 g, 10 mmol)

-

N-Bromosuccinimide (1.78 g, 10 mmol)

-

Carbon tetrachloride (50 mL)

-

Azobisisobutyronitrile (AIBN) (catalytic amount, ~16 mg)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-indandione, N-bromosuccinimide, and carbon tetrachloride.

-

Add a catalytic amount of AIBN to the suspension.

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture and wash the solid with a small amount of cold carbon tetrachloride.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-bromo-1,3-indandione.

-

The product can be further purified by recrystallization (e.g., from ethanol).

Quantitative Data and Spectroscopic Characterization

The efficiency of alpha-bromination reactions can vary significantly depending on the substrate, brominating agent, and reaction conditions.

Comparative Yields of Alpha-Bromination

| Dione Substrate | Brominating Agent | Solvent | Conditions | Yield (%) | Reference |

| Dimedone | Br₂ | H₂O | Room Temp | 75 | |

| 2-Benzylidene-1,3-indandione | Br₂ | Chloroform | 283-313 K | Varies with substituents | [3] |

| 1,3-Cyclohexanedione | Cl₂ | H₂O, pH 7.5 | 10 °C | 50-75 (for chloroform) | |

| Acetylacetone (Pentane-2,4-dione) | NBS | Triethylorthoformate | Room Temp, 12h | 75 (monobromo) | [4] |

| Acetylacetone (Pentane-2,4-dione) | NBS | Acetonitrile | Room Temp, 12h | 95 (dibromo) | [4] |

Spectroscopic Data

The characterization of alpha-brominated diones relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton at the alpha-carbon bearing the bromine atom typically appears as a singlet or multiplet at a downfield chemical shift (δ ≈ 4.0-5.0 ppm) compared to the unbrominated precursor.

-

¹³C NMR: The carbon atom attached to the bromine will show a characteristic chemical shift, and its signal may be split in the case of proton coupling.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the strong carbonyl stretching vibrations (ν C=O) in the region of 1680-1750 cm⁻¹. The presence of the C-Br bond will give rise to a stretching vibration in the fingerprint region (typically 500-700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine-containing fragments. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any fragments containing a single bromine atom.[5][6]

Biological Significance and Applications in Drug Development

Alpha-brominated diones are not only valuable synthetic intermediates but also exhibit interesting biological activities, making them relevant to drug development professionals.

Enzyme Inhibition

The electrophilic nature of the alpha-carbon in alpha-brominated diones makes them susceptible to nucleophilic attack by amino acid residues in the active sites of enzymes, leading to covalent modification and inhibition.

A notable example is the inhibition of carboxylesterases (CEs) by dione-containing compounds. CEs are involved in the metabolism of numerous drugs.[3][7] Studies on isatins (indole-2,3-diones) have shown that these molecules can act as potent and specific CE inhibitors.[3] While not alpha-brominated, this highlights the potential of the dione scaffold in enzyme inhibition. Alpha-brominated diones, with their enhanced electrophilicity, are expected to be effective covalent inhibitors of enzymes with nucleophilic residues (e.g., cysteine, serine, histidine) in their active sites.

The general mechanism of covalent enzyme inhibition by an alpha-brominated dione can be depicted as follows:

Figure 3: Covalent inhibition of an enzyme by an alpha-brominated dione.

Intermediates in the Synthesis of Bioactive Molecules

The primary application of alpha-brominated diones in drug development is their use as versatile building blocks for the synthesis of more complex molecules with therapeutic potential. The ability to introduce a nucleophile at the alpha-position allows for the construction of a wide array of carbocyclic and heterocyclic scaffolds. For instance, 2-bromo-1,3-cyclohexanedione is a starting material for the synthesis of azole derivatives that act as histamine H3 receptor antagonists.[8]

Conclusion

Alpha-brominated diones represent a historically significant and synthetically versatile class of compounds. Their development is rooted in the fundamental principles of carbonyl chemistry, and they continue to be indispensable tools for organic chemists. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, reactivity, and biological implications of alpha-brominated diones is crucial for leveraging their potential in the creation of novel and effective therapeutic agents. The methodologies for their synthesis are well-established, and their utility as precursors to complex molecular architectures ensures their continued relevance in modern organic and medicinal chemistry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 2-Bromo-1,3-indandione | C9H5BrO2 | CID 253820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bromination of Cyclohexa-1,3-diene and (R, S)-Cyclohexa-3,5-diene-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Photochemical Bromination of an Alkane [chemed.chem.purdue.edu]

Methodological & Application

Application Notes and Protocols: 2-Bromocyclohexane-1,3-dione as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromocyclohexane-1,3-dione is a highly versatile bifunctional building block in organic synthesis. Its structure, featuring an α-haloketone moiety within a cyclic 1,3-dione framework, offers multiple reactive sites for the construction of complex molecular architectures. The presence of the bromine atom at the α-position to the carbonyl groups makes it an excellent electrophile for reactions with a wide range of nucleophiles. This reactivity, coupled with the inherent functionality of the cyclohexane-1,3-dione ring, allows for the efficient synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds.

Key Applications

This compound serves as a valuable precursor for the synthesis of various biologically active molecules. Its primary applications lie in the construction of:

-

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classic and efficient method for the formation of the thiazole ring. This compound, as an α-haloketone, readily undergoes condensation with thiourea and its derivatives to yield substituted 2-aminothiazoles. These compounds are known to exhibit a broad spectrum of biological activities.

-

Benzofuran Derivatives: The synthesis of benzofurans, a common motif in many pharmaceuticals and natural products, can be achieved using this compound. Reactions with phenols can lead to the formation of the benzofuran core through various cyclization strategies.

-

Indole Derivatives: While less direct, this compound can be employed in multi-step syntheses to construct substituted indole scaffolds, which are central to a vast number of biologically active compounds.

-

Histamine H3 Receptor Antagonists: This building block is a reported starting material in the synthesis of azole derivatives that act as histamine H3 receptor antagonists, a promising target for the treatment of neurological and inflammatory disorders.[1][2]

Data Presentation

The following table summarizes representative reactions and yields for the synthesis of heterocyclic compounds using α-haloketones, including analogues of this compound.

| Product Type | Reactant(s) | Solvent | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminothiazole Derivative | Thiourea | Acetic Acid | - | Reflux | 3 | ~60 (for analogue) | Patent WO2011021214A2 |

| 2-Aminothiazole Derivative | Thiourea | Ethanol | - | Reflux | 12 | Not Specified | General Hantzsch Synthesis |